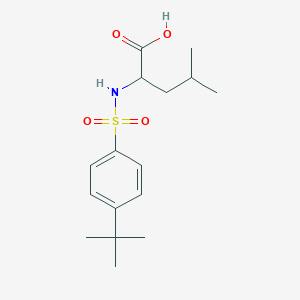

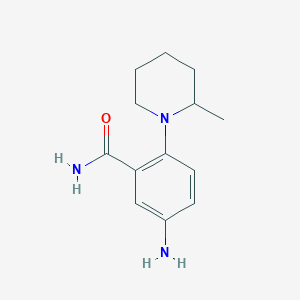

Methyl 4-(cyclohexylamino)-3-nitrobenzoate

Vue d'ensemble

Description

Methyl 4-(cyclohexylamino)-3-nitrobenzoate is a compound that is structurally related to a variety of benzoate derivatives which have been synthesized and studied for their chemical and physical properties. These compounds are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science. The related compounds include esters of 4-amino-3-nitrobenzoic acid, which have been synthesized through Fischer esterification reactions , as well as various substituted benzoates that have been characterized for their structural and optical properties .

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves simple one-pot reactions that can be completed within a short time frame, yielding bright-yellow solids that can be purified using liquid-liquid extraction . Other related compounds, like methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, have been synthesized using a mixture of nitric acid and sulfuric acid for nitration, which offers advantages such as high yield and low production cost .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as single crystal X-ray diffraction, which reveals details about the crystalline system, space group, and lattice parameters . For instance, 4-methyl-3-nitrobenzoic acid was found to crystallize in the monoclinic system with a specific space group . The quality of the crystals can be assessed by calculating the dislocation density, which indicates the crystalline perfection .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For example, the presence of amino and nitro groups in the benzoate derivatives facilitates the formation of hydrogen-bonded networks, which can lead to the formation of sheets or chains in the crystal structure . These hydrogen bonding interactions are crucial in determining the overall stability and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various spectroscopic and thermal techniques. The optical properties, such as the lower cut-off wavelength and optical band gap, have been determined, and the refractive index behavior with wavelength has been studied . Thermal analysis has provided insights into the physiochemical changes, decomposition, and stability of the compounds . Mechanical properties, such as hardness, have also been measured, classifying some of these materials as soft . Additionally, nonlinear optical properties have been investigated using Z-scan studies, revealing values for the third-order nonlinear refractive index and absorption coefficient .

Applications De Recherche Scientifique

Synthesis and Improvement Methods

The synthesis of compounds closely related to methyl 4-(cyclohexylamino)-3-nitrobenzoate, such as methyl 4-butyrylamino-3-methy-5-nitrobenzoate and 4-butyrylamino-3-methyl-5-nitrobenzoate, has been a subject of research. For instance, Cai Chun (2004) explored an improved method of synthesis, achieving a high yield above 80% and highlighting benefits like lower production costs and high-quality output (Cai Chun, 2004). Similarly, Ren Li-jun (2008) reported an 88% yield using an improved synthetic procedure that demonstrated high efficiency and cost-effectiveness (Ren Li-jun, 2008).

Chemical Education and Experimentation

The compound has also been utilized in educational contexts. Kam et al. (2020) described the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a simple Fischer esterification reaction, as an experiment in introductory organic chemistry courses. This approach demonstrated a practical application in a teaching environment and provided a visible example of chemical reactions and processes (Kam, Levonis, & Schweiker, 2020).

Potential Therapeutic Applications

In the medical field, 4-methyl-3-nitrobenzoic acid, a structurally similar compound, has been identified as an inhibitor of cancer cell migration. Peng Chen et al. (2011) discovered its potential as an inhibitor in the context of non-small cell lung cancer, suggesting possibilities for its development into an antimetastasis drug (Chen et al., 2011).

Chemical Properties and Analysis

Research has also focused on understanding the chemical properties of similar compounds. For instance, the solubility and thermodynamics of 3-methyl-4-nitrobenzoic acid in various solvents were studied by Wu et al. (2016), providing insights into its physical and chemical behavior and aiding in process optimization (Wu, Di, Zhang, & Zhang, 2016).

Crystal Structure Analysis

Studies on the crystal structures of similar compounds have been conducted. Portilla et al. (2007) investigated the hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, revealing detailed insights into the molecular structure and intermolecular interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Pharmaceutical Intermediates

Qiu Zhi-qiang (2007) synthesized pharmaceutical intermediates from 3-methyl-4-nitrobenzoic acid, including the mentioned compound. This research underlines the importance of such compounds in the pharmaceutical industry, particularly in the development of new drugs (Qiu Zhi-qiang, 2007).

Propriétés

IUPAC Name |

methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPKKOKDXVKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388036 | |

| Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

CAS RN |

503859-26-5 | |

| Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1304990.png)

![1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B1304994.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)